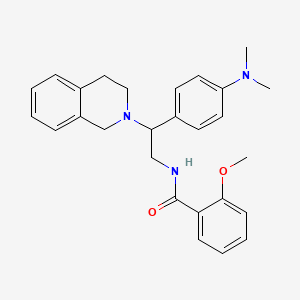

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound of interest due to its unique chemical structure and potential applications across various scientific disciplines, including chemistry, biology, and medicine. This compound is characterized by the presence of several functional groups, making it a versatile molecule for research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic reactions. Typically, the synthesis involves:

Starting Materials: : Precursors such as 2-methoxybenzoic acid, 3,4-dihydroisoquinoline, and 4-(dimethylamino)benzaldehyde.

Step-by-Step Reactions

Amide Bond Formation: : Coupling of 2-methoxybenzoic acid with 3,4-dihydroisoquinoline.

Reductive Amination: : Reaction between the resulting amide and 4-(dimethylamino)benzaldehyde under reducing conditions to yield the final compound.

Reaction Conditions: : Specific catalysts, solvents, temperature, and pH control are crucial to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

Scalability: : Utilizing large-scale reactors and automated systems to manage reaction conditions.

Optimization: : Fine-tuning the reaction parameters to maximize efficiency and minimize by-products.

Purification: : Employing chromatography techniques to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can undergo various reactions, such as:

Oxidation: : Introduction of oxygen atoms, potentially leading to the formation of ketones or aldehydes.

Reduction: : Removal of oxygen atoms or addition of hydrogen, yielding alcohols or amines.

Substitution: : Replacement of functional groups, typically involving nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: : Halogenation agents (e.g., Br2) or alkylating agents (e.g., CH3I) in polar solvents.

Major Products Formed

Oxidation Products: : Aldehydes or carboxylic acids.

Reduction Products: : Amines or alcohols.

Substitution Products: : Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide finds use in several research areas:

Chemistry: : Studying its reactivity and potential as an intermediate in organic synthesis.

Biology: : Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: : Exploring its therapeutic potential, including its role as a lead compound for drug development.

Mécanisme D'action

The compound exerts its effects through various molecular mechanisms:

Binding to Receptors: : Interaction with specific protein receptors, influencing cellular signaling pathways.

Enzyme Inhibition: : Inhibiting the activity of target enzymes, affecting metabolic processes.

Pathways Involved: : Modulation of pathways such as those involving neurotransmitters or signal transduction cascades.

Comparaison Avec Des Composés Similaires

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be compared to other similar compounds to highlight its uniqueness:

Similar Compounds

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide

2-Methoxy-N-(2-(4-(dimethylamino)phenyl)ethyl)benzamide

Uniqueness

Structural Features: : The combination of dihydroisoquinoline and dimethylaminophenyl groups.

Reactivity: : Unique chemical behavior due to its functional groups.

Applications: : Specific uses in research and potential therapeutic roles.

Exploring this compound further could yield fascinating insights and advancements in multiple scientific fields.

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including its role in modulating neurotransmitter systems and its potential as an anticancer agent.

Chemical Structure and Properties

The compound's chemical formula is C19H25N3O, and it features a combination of isoquinoline and benzamide moieties. The presence of a dimethylamino group enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity of the Compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems, particularly regarding dopamine and serotonin receptors. It was found to act as a partial agonist at certain receptor subtypes, which may contribute to its neuroprotective effects. This modulation could have implications for treating neurodegenerative diseases such as Parkinson's disease .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against several strains of fungi. A study indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity of the Compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The isoquinoline structure is known for its ability to bind to various receptors and enzymes, potentially leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit fungal growth.

Case Studies

A notable case study involved the administration of this compound in animal models of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in survival rates. Histological analysis revealed that the compound effectively inhibited tumor angiogenesis and induced cell cycle arrest .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2/c1-29(2)23-14-12-21(13-15-23)25(30-17-16-20-8-4-5-9-22(20)19-30)18-28-27(31)24-10-6-7-11-26(24)32-3/h4-15,25H,16-19H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNINROSEHUYVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.